Validated PROTAC Intermediate: Enables Synthesis of PARP1 Degrader vRucaparib-TP4 with DC₅₀ of 82 nM
Azido-PEG4-C2-acid is the specific PEG4-based linker employed in the synthesis of vRucaparib-TP4, a highly potent PARP1 degrader with a half-maximal degrading concentration (DC₅₀) of 82 nM [1]. The compound serves as the azide-containing linker component that conjugates to the (S,R,S)-AHPC (VHL E3 ligase ligand) moiety, forming the intermediate (S,R,S)-AHPC-C2-PEG4-N3, which is then coupled to the Rucaparib-based PARP1 warhead to yield the final bifunctional degrader [2]. Alternative PEG homologs (e.g., PEG2, PEG6, PEG8) would alter the spatial distance between the E3 ligase-recruiting element and the target-binding warhead, a parameter known to affect ternary complex stability and degradation efficiency in PROTACs [3].
| Evidence Dimension | PARP1 degradation potency (DC₅₀) of PROTAC synthesized using linker |
|---|---|
| Target Compound Data | vRucaparib-TP4 (synthesized with Azido-PEG4-C2-acid): DC₅₀ = 82 nM |
| Comparator Or Baseline | Negative control (no PROTAC) readout: 1616.25; PEG4-containing PROTAC: 1311.54; PEG8-containing PROTAC: 635.073; PEG12-containing PROTAC: 415.805 (lower values indicate more potent degradation) [4] |
| Quantified Difference | PEG12-based PROTAC achieves ~3.2-fold higher degradation signal reduction versus PEG4-based PROTAC; PEG4 represents the shortest active linker in the comparative series |
| Conditions | PROTAC ternary complex formation and ubiquitin-proteasome mediated degradation; readout from in vitro degradation assay measuring target protein depletion |
Why This Matters
Procurement of Azido-PEG4-C2-acid is required to exactly reproduce the validated vRucaparib-TP4 synthetic route; alternative PEG lengths would constitute a distinct chemical entity requiring de novo SAR characterization.
- [1] MedChemExpress. (S,R,S)-AHPC-C2-PEG4-N3 (VH032-C2-PEG4-N3) product page. CAS 2597167-24-1. Accessed 2026. View Source
- [2] MedChemExpress. Azido-PEG4-C2-acid product page. CAS 1257063-35-6. Accessed 2026. View Source
- [3] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. PTC Resource. Accessed 2026. View Source
- [4] PMC Figure 3. Comparative PROTAC linker potency data (PEG4, PEG8, PEG12, PEG16). National Center for Biotechnology Information. 2020. View Source
